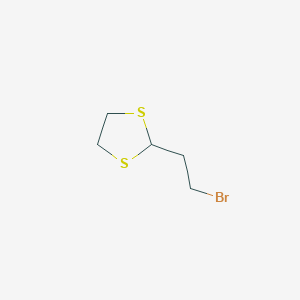
2-(2-Bromoethyl)-1,3-dithiolane
説明
作用機序
Target of Action
It’s known that bromoethyl compounds often interact with proteins and enzymes in the cell, altering their function .
Mode of Action
The mode of action of 2-(2-Bromoethyl)-1,3-dithiolane is likely to involve nucleophilic substitution or free radical reactions . In these reactions, the bromine atom in the bromoethyl group can be replaced by other groups or atoms, leading to changes in the molecule’s structure and function .
Biochemical Pathways
It’s plausible that the compound could interfere with pathways involving the proteins or enzymes it targets, potentially leading to downstream effects .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it targets. By altering the function of these targets, the compound could potentially affect a wide range of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
実験室実験の利点と制限
One of the main advantages of using 2-(2-Bromoethyl)-1,3-dithiolane in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to antimicrobial research. Additionally, it is readily available and relatively inexpensive. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 2-(2-Bromoethyl)-1,3-dithiolane. One area of interest is its potential use as an antimicrobial agent. Further research is needed to determine its efficacy against a wider range of microorganisms and to investigate its mechanism of action. Additionally, its potential use in the development of new antibiotics should be explored. Another area of interest is its neuroprotective effects, and further research is needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, its antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of oxidative stress and inflammation-related diseases.
科学的研究の応用
2-(2-Bromoethyl)-1,3-dithiolane has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, it has been shown to have antimicrobial properties and is being investigated for its potential use in the development of new antibiotics.
特性
IUPAC Name |
2-(2-bromoethyl)-1,3-dithiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrS2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKRVBTKUEMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304537 | |
| Record name | 2-(2-Bromoethyl)-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312581-33-2 | |
| Record name | 2-(2-Bromoethyl)-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312581-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







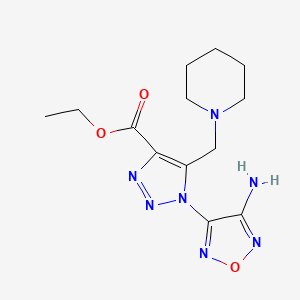
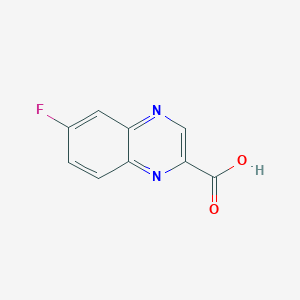
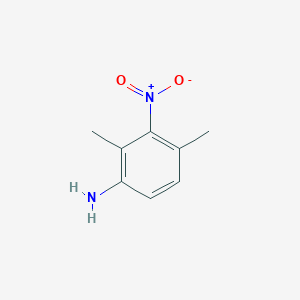

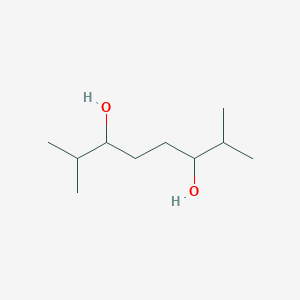

![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-benzimidazol-2-ylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)


